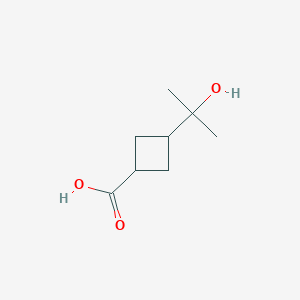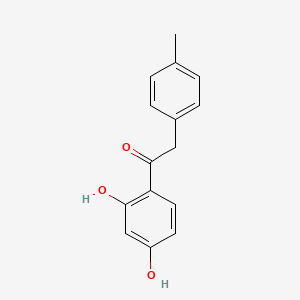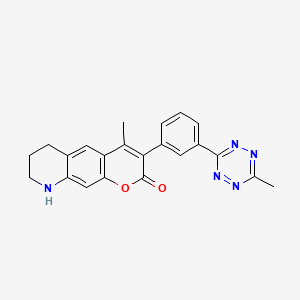
3-Bromo-2-(1,3-dioxolan-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-(1,3-dioxolan-2-yl)pyridine is a chemical compound with the CAS Number: 1651230-77-1 . It has a molecular weight of 230.06 . The compound is in liquid form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H8BrNO2/c9-6-2-1-3-10-7 (6)8-11-4-5-12-8/h1-3,8H,4-5H2 . The InChI key is HRZQYNVEQATAEI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a liquid . Its molecular weight is 230.06 . The InChI Code is 1S/C8H8BrNO2/c9-6-2-1-3-10-7 (6)8-11-4-5-12-8/h1-3,8H,4-5H2 .Wissenschaftliche Forschungsanwendungen
3-Bromo-2-(1,3-dioxolan-2-yl)pyridine(1,3-dioxolan-2-yl)pyridine is a versatile compound that has been used in a variety of scientific research applications. It has been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a starting material for the synthesis of other compounds. Additionally, it has been used to study the mechanism of action of various enzymes and proteins, as well as in the synthesis of pharmaceuticals and materials science.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-(1,3-dioxolan-2-yl)pyridine(1,3-dioxolan-2-yl)pyridine is not well understood. However, it is believed that it acts as a nucleophile, attacking the electrophilic carbon atom of the substrate, resulting in the formation of a new bond. Additionally, it has been suggested that it may act as a Lewis acid, forming a complex with the substrate and facilitating the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound(1,3-dioxolan-2-yl)pyridine are not well understood. However, it has been suggested that it may act as an inhibitor of certain enzymes, such as proteases and phosphatases, which could potentially lead to the inhibition of certain cellular processes. Additionally, it has been suggested that it may act as an antioxidant, which could potentially protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-Bromo-2-(1,3-dioxolan-2-yl)pyridine(1,3-dioxolan-2-yl)pyridine in laboratory experiments is its high reactivity and solubility in a variety of solvents. This makes it easy to use in a wide range of experiments. Additionally, it is relatively inexpensive and can be easily synthesized.
However, there are some limitations to using this compound in laboratory experiments. For example, it is a strong base and can react with certain substrates, which can lead to undesired side reactions. Additionally, it can be toxic if not handled properly and can cause skin and eye irritation.
Zukünftige Richtungen
The potential future directions for 3-Bromo-2-(1,3-dioxolan-2-yl)pyridine(1,3-dioxolan-2-yl)pyridine include further research into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research into its use as a catalyst in organic synthesis may lead to the development of more efficient and cost-effective synthesis methods. Additionally, further research into its use as a ligand in coordination chemistry may lead to the development of new coordination compounds with unique properties. Finally, further research into its use as a starting material for the synthesis of other compounds may lead to the development of new and innovative compounds with potentially useful properties.
Synthesemethoden
3-Bromo-2-(1,3-dioxolan-2-yl)pyridine(1,3-dioxolan-2-yl)pyridine can be synthesized through a number of methods. The most commonly used method involves the reaction of 2-bromopyridine with 1,3-dioxolane in the presence of a base such as potassium carbonate. This reaction yields the desired product in high yields and is relatively simple to perform.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-bromo-2-(1,3-dioxolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-2-1-3-10-7(6)8-11-4-5-12-8/h1-3,8H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZQYNVEQATAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6309517.png)






![Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B6309606.png)

![Methyl 2-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B6309621.png)



